Tagetolone
Description
Tagetolone is a phytotoxic polyketide first isolated from the fungal pathogen Alternaria tagetica . This compound, along with its structural analog tagetenolone, was identified through spectroscopic analysis (IR, MS, $ ^1 \text{H} $- and $ ^13 \text{C} $-NMR, and 2D NMR experiments) of the organic crude extract derived from fungal culture filtrates . This compound exhibits significant phytotoxicity, contributing to the pathogenicity of A. tagetica against host plants, particularly members of the Asteraceae family . Its molecular structure is characterized by a polyketide backbone with distinct functional groups, including hydroxyl and ketone moieties, which are critical for its bioactivity .
Properties
Molecular Formula |
C16H24O4 |
|---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
5-hydroxy-1-(4-hydroxy-2-methoxy-3,6-dimethylphenyl)-2-methylhexan-3-one |
InChI |
InChI=1S/C16H24O4/c1-9-7-15(19)12(4)16(20-5)13(9)6-10(2)14(18)8-11(3)17/h7,10-11,17,19H,6,8H2,1-5H3 |
InChI Key |
OQJDVTONDORMQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1CC(C)C(=O)CC(C)O)OC)C)O |
Synonyms |
tagetolone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Tagetolone belongs to a broader class of fungal phytotoxins produced by Alternaria species. Below, we compare its structural features, bioactivity, and ecological roles with related compounds (Table 1).
Structural Analogs
- Tagetenolone: Co-isolated with this compound from A. tagetica, tagetenolone shares the polyketide core but differs in oxidation states and substituents. This structural variation leads to differences in phytotoxic potency and target specificity .
- Radicinin: Another polyketide from Alternaria spp., radicinin inhibits root growth in onions (Allium cepa) through disruption of cellular ion transport, a mechanism distinct from this compound’s foliar toxicity .
Functional Analogs
- Zinniol: A non-polyketide phytotoxin from A. tagetica, zinniol induces necrotic lesions in carrots (Daucus carota) by disrupting membrane integrity. Unlike this compound, zinniol is a diphenyl ether derivative, highlighting divergent biosynthetic pathways .
- Tentoxin : A cyclic tetrapeptide from Alternaria alternata, tentoxin targets chloroplasts by inhibiting ATP synthase. While structurally unrelated to this compound, both compounds exhibit host-selective toxicity .
Bioactivity and Ecological Roles
| Compound | Source | Structure Class | Key Bioactivity | Target Plant/Organelle |
|---|---|---|---|---|
| This compound | Alternaria tagetica | Polyketide | Foliar necrosis, growth inhibition | Asteraceae (e.g., marigolds) |
| Tagetenolone | Alternaria tagetica | Polyketide | Moderate phytotoxicity | Broadleaf plants |
| Zinniol | Alternaria tagetica | Diphenyl ether | Necrotic lesions, membrane disruption | Carrots, tomatoes |
| Radicinin | Alternaria chrysanthemi | Polyketide | Root growth inhibition | Onions, legumes |
| Tentoxin | Alternaria alternata | Cyclic tetrapeptide | Chloroplast ATP synthase inhibition | Lettuce, tobacco |
Table 1. Comparative analysis of this compound and related phytotoxins. Data derived from .
Mechanistic Differences
- Mode of Action : this compound primarily disrupts plant cell membranes via lipid peroxidation, whereas tentoxin interferes with energy metabolism in chloroplasts .
- Host Specificity : this compound’s activity is selective for Asteraceae, while zinniol affects Apiaceae (e.g., carrots) and Solanaceae (e.g., tomatoes) .
Research Implications
The structural and functional diversity of this compound and its analogs underscores the complexity of fungal-plant interactions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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